Hexanoic acid, DMTBS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, DMTBS (tert-butyldimethylsilyl hexanoate), is an organic compound that belongs to the family of carboxylic acids. It is a derivative of hexanoic acid, which is also known as caproic acid. Hexanoic acid is a saturated fatty acid with a six-carbon chain structure, and its molecular formula is C6H12O2. The DMTBS derivative is formed by the esterification of hexanoic acid with tert-butyldimethylsilyl alcohol, resulting in the molecular formula C12H26O2Si .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanoic acid, DMTBS can be synthesized through the esterification of hexanoic acid with tert-butyldimethylsilyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous removal of water and the use of advanced distillation techniques to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, DMTBS undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, DMTBS has several scientific research applications, including:
Wirkmechanismus
Hexanoic acid, DMTBS exerts its effects through various mechanisms:
Plant Defense: It primes plant defense responses by activating the jasmonic acid and salicylic acid pathways, leading to enhanced resistance against pathogens.
Chemical Protection: The tert-butyldimethylsilyl group protects the carboxylic acid functionality from unwanted reactions, allowing for selective transformations in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, DMTBS can be compared with other similar compounds such as:
Hexanoic acid, TBDMS: Another derivative with similar protecting group properties.
Hexanoic acid, TMS: A derivative with a trimethylsilyl group instead of tert-butyldimethylsilyl, offering different steric and electronic properties.
Hexanoic acid, TES: A derivative with a triethylsilyl group, providing different solubility and reactivity characteristics.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties as a protecting group and its role in plant defense mechanisms make it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
104255-71-2 |
---|---|
Molekularformel |
C12H26O2Si |
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
[tert-butyl(dimethyl)silyl] hexanoate |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-9-10-11(13)14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
InChI-Schlüssel |
SSUYOKULCCIOEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.